4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate
Description
Chemical Structure and Properties
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate (CAS 297172-18-0) is a heterocyclic compound featuring a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazole moiety at the 3-position. Its molecular formula is C₈H₁₄N₄·2HCl·H₂O, with a molar mass of 243.13 g/mol . Key physicochemical properties include:
- Predicted pKa: 9.84 ± 0.10, indicating moderate basicity .
- Density: 1.29 ± 0.1 g/cm³ .
- Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C, suggesting sensitivity to moisture or oxidation .
The compound is synthesized via nucleophilic substitution or coupling reactions, often involving piperidine derivatives and triazole precursors. Its dihydrochloride hydrate form enhances stability and solubility for pharmaceutical applications .
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRSTVVNTSXARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCNCC2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate typically involves multiple steps. One common method includes the cyclization of 3-bromobenzohydrazide to produce a 1,2,4-triazole derivative, which is then coupled with different electrophiles . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
- Lipophilicity : The cyclopropyl analog (CAS 1305712-63-3) has higher molecular weight (265.18 g/mol) and likely greater membrane permeability compared to the methyl-substituted target compound (243.13 g/mol) .
- Solubility: The hydrate form of the target compound improves aqueous solubility, critical for bioavailability in drug formulations . In contrast, non-hydrated analogs (e.g., CAS 297171-80-3) may favor organic solvents .
- Basicity : The target compound’s pKa (9.84) is comparable to other piperidine-triazole derivatives, which typically range from 8.5–10.5, influencing protonation states under physiological conditions .
Key Research Findings
- Structural Optimization : Methyl substitution on the triazole ring (as in the target compound) improves metabolic stability compared to unsubstituted triazoles, as shown in pharmacokinetic studies of analogs like TT001 .
- Crystallography : Tools like SHELXL and ORTEP-3 have been pivotal in resolving the crystal structures of similar compounds, aiding in understanding their conformational flexibility .
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